Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate
Description
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate is a halogenated benzoate derivative characterized by two iodine atoms at the 3- and 5-positions of the aromatic ring and a but-2-en-1-ylamino group at the 4-position. The but-2-en-1-ylamino substituent introduces an unsaturated aliphatic chain, which may influence conformational flexibility and interactions with biological targets.
Properties
CAS No. |
761432-06-8 |
|---|---|
Molecular Formula |
C13H15I2NO2 |
Molecular Weight |
471.07 g/mol |
IUPAC Name |
ethyl 4-(but-2-enylamino)-3,5-diiodobenzoate |
InChI |
InChI=1S/C13H15I2NO2/c1-3-5-6-16-12-10(14)7-9(8-11(12)15)13(17)18-4-2/h3,5,7-8,16H,4,6H2,1-2H3 |
InChI Key |
MSSPRGSFSYUNNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)NCC=CC)I |
Origin of Product |
United States |
Preparation Methods
Halogenation of Aromatic Precursors
The diiodination at the 3,5-positions of the benzoate ring is typically achieved via electrophilic aromatic substitution using iodine sources such as iodine (I2) with oxidizing agents or N-iodosuccinimide (NIS) under controlled conditions.
- Reaction conditions: Mild acidic or neutral solvents, temperature control to avoid over-iodination.
- Catalysts: Lewis acids or iodine activators may be used to enhance regioselectivity.
Amination with But-2-en-1-yl Amine
Data Table: Summary of Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Catalyst/Agent | Yield/Purity |
|---|---|---|---|---|---|
| Esterification | 4-nitrobenzoic acid, ethanol, neodymium sesquioxide, toluene, reflux with water removal | 78-110 (ethanol bp) | 4-6 | Neodymium sesquioxide (solid) | High, >99.5% purity |
| Hydrogenation | Pd/C, H2 atmosphere | 80-100 | 2 | 5% Pd/C | Complete reduction |
| Amination (alkylation) | But-2-en-1-yl halide or reductive amination agents | Ambient to reflux | 2-8 | Base or reductive agent | Dependent on method |
| Purification | Filtration, crystallization | Ambient | 1-2 | None | High purity product |
Research Findings and Analysis
- The esterification step benefits from continuous removal of water to increase yield and prevent hydrolysis.
- Use of solid catalysts like neodymium sesquioxide enables easy recovery and reuse, enhancing sustainability.
- Hydrogenation with Pd/C is a standard, efficient method for nitro group reduction to amines, crucial for subsequent amination steps.
- Amination with but-2-en-1-yl groups requires careful control to avoid side reactions such as polymerization of the alkene or over-alkylation.
- Purification by hot filtration and precipitation yields high-purity crystalline products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Substitution: The iodine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other ethyl 3,5-diiodobenzoate derivatives, differing primarily in the functional group at the 4-position:
- Electronic and Steric Effects: The amino group (-NH₂) in Ethyl 4-amino-3,5-diiodobenzoate is more basic and nucleophilic than the hydroxy (-OH) group in Ethyl 4-hydroxy-3,5-diiodobenzoate, affecting reactivity in substitution reactions. The but-2-en-1-ylamino group introduces steric bulk and unsaturation, which may alter binding affinities in biological systems compared to simpler amines .
- The but-2-en-1-ylamino derivative’s metabolism remains uncharacterized but may involve oxidation of the unsaturated chain.
Pharmacological Potential
- Comparison with Chlorinated Analogs: Chlorinated triazole derivatives (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in ) exhibit stability via halogen bonding, suggesting that iodine’s larger size may offer unique steric or electronic advantages in target binding .
Biological Activity
Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H12I2N2O2
- CAS Number : 5400-81-7
- Molecular Weight : 392.04 g/mol
- Physical Form : Solid
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 12.8 | Inhibition of cell cycle progression at G1 phase |
| A549 (Lung Cancer) | 18.5 | Activation of caspase cascade leading to programmed cell death |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. It has been found to inhibit neuroinflammation and reduce oxidative stress in neuronal cells.
| Study Reference | Findings |
|---|---|
| Selkoe et al., 2001 | Reduced levels of amyloid-beta in neuronal cultures |
| Vassar & Citron, 2000 | Decreased expression of pro-inflammatory cytokines |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDACs, which play a crucial role in regulating gene expression involved in cell cycle and apoptosis.
- Modulation of Signaling Pathways : It affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress that triggers apoptosis in cancer cells.
Study on Antitumor Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antitumor activity of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM.
Neuroprotective Study
Another research article focused on the neuroprotective effects of the compound in an Alzheimer’s disease model. The study reported that treatment with this compound led to a marked reduction in neuroinflammatory markers and improved cognitive function in animal models.
Q & A
Basic: What are the key considerations for synthesizing Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves sequential iodination, esterification, and Schiff base formation. Critical steps include:
- Iodination : Use 3,5-diiodobenzoic acid (melting point >230°C, MW 373.91 g/mol) as a precursor .
- Esterification : Ethanol or DMSO under reflux (e.g., 18 hours at 80–100°C) with acid catalysis (e.g., H₂SO₄) to form the ethyl ester .
- Amination : React the ester with but-2-en-1-amine in absolute ethanol, using glacial acetic acid as a catalyst (5 drops per 0.001 mol), followed by 4-hour reflux .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for solubility) and stoichiometry (1:1.2 molar ratio of ester to amine) to improve yields beyond 65% .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and but-2-en-1-yl moiety (δ 5.5–6.0 ppm for alkene protons). ¹H-¹H COSY can resolve coupling in the unsaturated amine .
- IR : Stretching frequencies for C=O (ester, ~1700 cm⁻¹) and N–H (amine, ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~503.8 for C₁₃H₁₃I₂NO₂) .
- Melting Point : Compare observed values (>230°C) with literature to assess purity .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound, and how can they be addressed?
Answer:
Challenges :
- Heavy iodine atoms cause strong absorption effects, complicating data collection .
- Disorder in the but-2-en-1-yl group due to rotational flexibility .
Solutions : - Use SHELXL for refinement: Its robust algorithms handle absorption corrections and anisotropic displacement parameters for iodine .
- Collect high-resolution data (<1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .
- Apply twin refinement (SHELXD) if crystal twinning is observed .
Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Scenario : Discrepancies in bond lengths (e.g., C–N in the amine group) between NMR (averaged solution-state) and X-ray (solid-state).
Methodology :
- Perform DFT calculations (e.g., Gaussian09) to compare optimized gas-phase structures with crystallographic data .
- Analyze dynamic effects via variable-temperature NMR to detect conformational flexibility .
- Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing solid-state geometry .
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?
Answer:
Design :
- Analog Synthesis : Modify the but-2-en-1-yl group (e.g., substituents on the alkene) and compare iodination positions (3,5 vs. 2,4) .
- Biological Assays : Test inhibition of enzymes like tyrosinase (iodine’s electron-withdrawing effects may mimic 3,5-dichloro-4-hydroxybenzoic acid’s activity ).
- Computational Docking : Use AutoDock Vina to predict binding affinity with targets (e.g., COX-2 for anti-inflammatory studies) .
Validation : Cross-reference IC₅₀ values from enzyme assays with crystallographic ligand-protein interaction maps .
Basic: What purification strategies are recommended for this compound?
Answer:
- Recrystallization : Use ethanol-water (3:1 v/v) at 0–4°C to isolate high-purity crystals .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) as eluent. Monitor fractions via UV (254 nm) .
- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase, flow rate 1 mL/min .
Advanced: How does the electronic effect of iodine substituents influence reactivity in further derivatization?
Answer:
- Electrophilic Aromatic Substitution : Iodine’s −I effect deactivates the ring, directing reactions to meta/para positions. Use nitration (HNO₃/H₂SO₄) at 0°C to introduce nitro groups .
- Nucleophilic Aromatic Substitution : Activate the ring with electron-withdrawing groups (e.g., –NO₂) for amination or alkoxy substitutions .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids at 80°C in DMF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
